[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid
Overview
Description
“[2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid” is a derivative of Terpyridine . Terpyridine is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents . The compound is mainly used as a ligand in coordination chemistry .
Molecular Structure Analysis
Terpyridine is a tridentate ligand that binds metals at three meridional sites giving two adjacent 5-membered MN2C2 chelate rings . Terpyridine forms complexes with most transition metal ions as do other polypyridine compounds, such as 2,2’-bipyridine and 1,10-phenanthroline . Complexes containing two terpyridine complexes, i.e., [M(Terpy)2]n+ are common . They differ structurally from the related [M(Bipy)3]n+ complexes in being achiral .
Chemical Reactions Analysis
Terpyridine complexes, like other polypyridine complexes, exhibit characteristic optical and electrochemical properties: metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence .
Physical And Chemical Properties Analysis
Terpyridine has a molar mass of 233.274 g·mol−1 . It appears as a white solid . The melting point is 88 °C (190 °F; 361 K), and the boiling point is 370 °C (698 °F; 643 K) .
Scientific Research Applications
Applications in Macromolecular Chemistry and Nanoscience
The reaction of 4′-chloro-2,2′:6′,2′′-terpyridine with alkoxide nucleophiles leads to functionalized terpyridines, which are useful in macromolecular chemistry and nanoscience. These functionalized terpyridines, including amines, carboxylic acids, and alkoxy-chains, can be synthesized easily, introducing different functional groups at the 4′-position, opposite the metal binding site (Andres et al., 2003).
Synthesis and Properties of Functionalized Terpyridines
The synthesis of symmetrically 4,4″-functionalized 2,2′:6′,2″-terpyridines has been reported. This includes the biscarboxylic acid and anthryl esters. These compounds, along with their iron(II)-bis(terpyridine)complexes, exhibitinteresting photochemical properties, making them significant in the study of light-activated processes (Wehmeier & Mattay, 2010).
Coordination Behaviour in Chemistry
The oligopyridine [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid has been studied for its coordination behavior with metals like ruthenium and palladium. These complexes have been characterized and have shown no interactions between metal centers, behaving as independent units. This study provides insights into the molecular architecture and potential applications in coordination chemistry (Constable & Ward, 1990).
Application in Solar Cells
Functionalized ruthenium complexes, including those with carboxylic acid groups, have been synthesized and tested as photosensitisers for solar cells. These complexes demonstrate efficient performance and are significant in the development of solar energy materials (Duprez et al., 2007).
Catalytic Applications
The tridentate oligopyridine ligand 2,2′:6′,2′′‐terpyridine and its transition metal complexes have broad applications in fields like materials science, biomedicinal chemistry, and organometallic catalysis. These compounds have catalyzed a range of reactions, from artificial photosynthesis to organic transformations and polymerization (Winter et al., 2011).
Chemosensor Applications
[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid derivatives have been used in the design of chemosensors. Specifically, a porphyrin-appended terpyridine shows enhanced fluorescence with cadmium ion, indicating its application in detecting metal ions (Luo et al., 2007).
Safety And Hazards
Terpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs include the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing . Avoid dust formation and use only under a chemical fume hood . Do not breathe (dust, vapor, mist, gas) .
properties
IUPAC Name |
2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13/h1-8H,(H,22,23)(H,24,25)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXWAWVRPLVLKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459647 | |
Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~4~,2~4~,3~4~-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid | |
CAS RN |
216018-58-5 | |
Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~4~,2~4~,3~4~-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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